molecular formula C11H11BrF2N2O2 B13731017 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine

1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine

Cat. No.: B13731017
M. Wt: 321.12 g/mol
InChI Key: LTZGOWXUNRYOMP-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The starting materials often include 5-bromo-4-methyl-2-nitrobenzene and 3,3-difluoropyrrolidine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows for redox reactions, while the bromine and difluoropyrrolidine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-4-methyl-2-nitroaniline
  • 5-Bromo-2-fluoro-4-methylaniline
  • 3-Bromo-4-methylaniline

Comparison: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine stands out due to the presence of the difluoropyrrolidine group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H11BrF2N2O2

Molecular Weight

321.12 g/mol

IUPAC Name

1-(5-bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine

InChI

InChI=1S/C11H11BrF2N2O2/c1-7-4-10(16(17)18)9(5-8(7)12)15-3-2-11(13,14)6-15/h4-5H,2-3,6H2,1H3

InChI Key

LTZGOWXUNRYOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N2CCC(C2)(F)F)[N+](=O)[O-]

Origin of Product

United States

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